(Spiro[2.3]hex-1-ylmethyl)amine

Medicinal Chemistry Bioisosterism Structure-Based Drug Design

(Spiro[2.3]hex-1-ylmethyl)amine (CAS 1540020-17-4), also referred to as Spiro[2.3]hexan-1-ylmethanamine, is a spirocyclic primary amine building block with the molecular formula C7H13N and a molecular weight of 111.18 g/mol. It features a rigid spiro[2.3]hexane core, consisting of a cyclopropane ring fused to a cyclobutane ring at a shared spiro-carbon, to which a methylamine group is attached at the 1-position.

Molecular Formula C7H13N
Molecular Weight 111.188
CAS No. 1540020-17-4
Cat. No. B2689964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Spiro[2.3]hex-1-ylmethyl)amine
CAS1540020-17-4
Molecular FormulaC7H13N
Molecular Weight111.188
Structural Identifiers
SMILESC1CC2(C1)CC2CN
InChIInChI=1S/C7H13N/c8-5-6-4-7(6)2-1-3-7/h6H,1-5,8H2
InChIKeyAXGWNLXMFBOMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Spiro[2.3]hex-1-ylmethyl)amine (CAS 1540020-17-4): Physicochemical and Structural Baseline for Spirocyclic Amine Building Block Procurement


(Spiro[2.3]hex-1-ylmethyl)amine (CAS 1540020-17-4), also referred to as Spiro[2.3]hexan-1-ylmethanamine, is a spirocyclic primary amine building block with the molecular formula C7H13N and a molecular weight of 111.18 g/mol . It features a rigid spiro[2.3]hexane core, consisting of a cyclopropane ring fused to a cyclobutane ring at a shared spiro-carbon, to which a methylamine group is attached at the 1-position . This scaffold is part of a class of strained, sp³-rich spirocycles that are increasingly recognized as valuable three-dimensional bioisosteres in drug discovery, offering a potential solution to the challenge of 'escaping flatland' by providing rigid, three-dimensional frameworks that can better complement complex biological binding sites compared to traditional flat aromatic compounds [1].

Why Generic Amine or Spirocyclic Substitution Fails: The Critical Role of (Spiro[2.3]hex-1-ylmethyl)amine's Specific Geometry and Physicochemical Profile


Direct substitution of (Spiro[2.3]hex-1-ylmethyl)amine with seemingly similar alternatives—such as its regioisomer (spiro[2.3]hexan-5-ylmethanamine), flexible acyclic amines (e.g., cyclopropylmethylamine), or larger spirocyclic homologues (e.g., spiro[3.3]heptane-derived methanamines)—is not straightforward. Each comparator presents a distinct combination of exit vector geometry, conformational flexibility, and physicochemical parameters that can significantly alter molecular recognition, binding kinetics, and ADME properties. The specific 1-ylmethyl substitution on the spiro[2.3]hexane core of the target compound defines a unique spatial orientation of the amine functional group relative to the rigid spirocyclic framework . This is in contrast to the 5-ylmethyl regioisomer, which presents the amine vector at a different angle and distance from the spiro-center, potentially leading to divergent binding interactions . Furthermore, the strained, sp³-rich nature of the spiro[2.3]hexane scaffold has been demonstrated to confer superior 3D drug-likeness indicators (e.g., Plane of Best Fit, PBF) compared to traditional heterocycles like piperidine [1], a property that is not replicated by simpler, more flexible amine building blocks. The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Differentiation of (Spiro[2.3]hex-1-ylmethyl)amine: Head-to-Head Comparisons with Closest Analogs and Isosteres


Regioisomeric Exit Vector Differentiation: 1-ylmethyl vs. 5-ylmethyl Substitution on the Spiro[2.3]hexane Core

The target compound, (Spiro[2.3]hex-1-ylmethyl)amine, positions the primary amine group directly on the 1-position of the spiro[2.3]hexane framework. This contrasts with the 5-ylmethyl regioisomer, where the amine is attached at a different ring position. While both isomers share identical molecular formulas (C7H13N), molecular weights (111.18 g/mol), and predicted LogP values (1.1353) , the spatial orientation of the amine exit vector is a critical differentiator for target binding. The 1-ylmethyl substitution defines a unique vector angle and distance relative to the spiro-center, which is not interchangeable with the 5-ylmethyl isomer. This difference in geometry can lead to divergent binding affinities and selectivities for biological targets, as the precise presentation of the amine group is crucial for establishing key interactions (e.g., hydrogen bonds, ionic bonds) within a binding pocket [1]. Therefore, for applications where the precise 3D placement of the amine is critical, such as in structure-based drug design, the 1-ylmethyl isomer is a non-substitutable building block.

Medicinal Chemistry Bioisosterism Structure-Based Drug Design

Conformational Restriction: Reduced Rotatable Bonds Compared to Flexible Acyclic Amine Analogs

The (Spiro[2.3]hex-1-ylmethyl)amine building block possesses a single rotatable bond, corresponding to the C-C bond connecting the rigid spirocyclic core to the primary amine group . This is a direct consequence of its spirocyclic architecture, which 'locks' the majority of the molecule into a defined, low-energy conformation. In contrast, a common acyclic analog, cyclopropylmethylamine (CAS 2516-47-4), has at least one, and often more, rotatable bonds depending on the specific derivative, with many exhibiting two freely rotating bonds . A higher number of rotatable bonds is associated with increased conformational entropy, which can translate to a larger entropic penalty upon binding to a biological target and potentially lower binding affinity [1]. The reduced conformational flexibility of (Spiro[2.3]hex-1-ylmethyl)amine pre-organizes the molecule into a bioactive conformation, a key principle in medicinal chemistry for improving potency and selectivity [1].

Medicinal Chemistry Conformational Restriction Lead Optimization

Physicochemical Profile Differentiation: Molecular Weight and Lipophilicity vs. Larger Spirocyclic Homologues

The (Spiro[2.3]hex-1-ylmethyl)amine scaffold occupies a distinct property space compared to its larger spirocyclic homologue, the spiro[3.3]heptane-derived methanamines. The target compound has a lower molecular weight (111.18 g/mol) and a slightly lower predicted LogP (1.1353) compared to {spiro[3.3]heptan-2-yl}methanamine, which has a molecular weight of 125.21 g/mol and a predicted LogP of 1.167 . While these differences appear modest, they can be meaningful in the context of lead optimization, where incremental changes in molecular weight and lipophilicity are known to significantly impact drug-like properties such as solubility, permeability, and metabolic stability [1]. The lower molecular weight and LogP of the spiro[2.3]hexane-based amine may translate to improved aqueous solubility and a reduced risk of off-target promiscuity, which is often associated with higher lipophilicity [1].

Medicinal Chemistry Physicochemical Properties ADME

Enhanced 3D Drug-Likeness: Superior Plane of Best Fit (PBF) Score vs. Piperidine

The spiro[2.3]hexane scaffold, which forms the core of (Spiro[2.3]hex-1-ylmethyl)amine, has been directly compared to the common heterocycle piperidine in terms of 3D drug-likeness. Using the Plane of Best Fit (PBF) score—a quantitative measure of molecular three-dimensionality—the spiro[2.3]hexane framework demonstrates a superior PBF value, indicating a more pronounced three-dimensional shape [1]. Specifically, while piperidine exhibits a PBF score associated with a relatively flat structure, spiro[2.3]hexane and its analogues (e.g., 5-azaspiro[2.3]hexane, 5-oxaspiro[2.3]hexane) show improved PBF scores, which correlate with enhanced complementarity to complex biological binding sites and a higher likelihood of success in drug discovery [1]. This class-level inference supports the value proposition of any building block containing the spiro[2.3]hexane core, including (Spiro[2.3]hex-1-ylmethyl)amine, over flatter, more traditional heterocyclic building blocks.

Medicinal Chemistry Bioisosterism 3D Drug Design

Recommended Research and Industrial Application Scenarios for (Spiro[2.3]hex-1-ylmethyl)amine (CAS 1540020-17-4)


Structure-Based Drug Design: Precise Introduction of a Conformationally Restricted Primary Amine Pharmacophore

When the project requires the precise, 3D placement of a primary amine group within a target binding pocket, (Spiro[2.3]hex-1-ylmethyl)amine is the preferred building block. Its single rotatable bond and unique 1-ylmethyl substitution geometry offer a pre-organized, low-entropy scaffold that can be directly incorporated into lead molecules to enhance binding affinity and selectivity . This is in contrast to the 5-ylmethyl regioisomer, which presents a different exit vector, or flexible acyclic amines like cyclopropylmethylamine, which introduce conformational ambiguity and a larger entropic penalty upon binding .

ADME Property Optimization: Replacing Larger or More Lipophilic Spirocyclic Amines

For lead optimization programs where controlling molecular weight and lipophilicity is paramount, (Spiro[2.3]hex-1-ylmethyl)amine provides a more compact and less lipophilic alternative to larger spirocyclic homologues, such as spiro[3.3]heptane-derived methanamines . The lower molecular weight (111.18 g/mol vs. 125.21 g/mol) and reduced LogP (1.1353 vs. 1.167) of the target compound can contribute to improved solubility and permeability, aligning with established drug-likeness guidelines [1].

Scaffold Hopping and Bioisosteric Replacement: Enhancing 3D Character in Lead Series

In programs aiming to 'escape flatland' by replacing flat, aromatic, or traditional heterocyclic fragments with more three-dimensional motifs, (Spiro[2.3]hex-1-ylmethyl)amine serves as an excellent vehicle. The spiro[2.3]hexane core has been shown to possess superior 3D drug-likeness (as measured by PBF score) compared to piperidine, a ubiquitous building block [2]. Incorporating this rigid, sp³-rich amine building block can increase the fraction of sp³-hybridized carbons in a molecule, a property linked to higher success rates in clinical development [2].

Synthesis of Novel Spirocyclic Libraries and Intellectual Property Generation

As a relatively underexplored scaffold, the spiro[2.3]hexane core offers opportunities for generating novel intellectual property [2]. (Spiro[2.3]hex-1-ylmethyl)amine is a versatile building block for the rapid construction of diverse compound libraries through simple amide coupling, reductive amination, or other standard transformations of the primary amine group. The unique 1-ylmethyl substitution pattern further distinguishes it from more common spirocyclic amines, potentially opening up new, patentable chemical space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Spiro[2.3]hex-1-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.